molecular formula C25H33N5O7 B1292788 Ac-Gly-Ala-Lys(Ac)-AMC CAS No. 577969-56-3

Ac-Gly-Ala-Lys(Ac)-AMC

Cat. No. B1292788
CAS RN: 577969-56-3
M. Wt: 515.6 g/mol
InChI Key: SUCZARDVMMDJRT-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Gly-Ala-Lys(Ac)-AMC” is a fluorogenic substrate used for the determination of protease activity . It undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is fluorescent under UV light and can emit a fluorescent signal .


Chemical Reactions Analysis

“Ac-Gly-Ala-Lys(Ac)-AMC” undergoes hydrolysis, a chemical reaction that breaks the bond between the peptide and AMC, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Scientific Research Applications

Fluorescence Studies

Due to its fluorescent properties, “Ac-Gly-Ala-Lys(Ac)-AMC” can be used in fluorescence studies. The substrate fluoresces at excitation 350-380 nm, emission at 440-460 nm . This can be particularly useful in studying the autofluorescence of inhibitors near this wavelength .

Histone Deacetylases (HDAC) Research

“Ac-Gly-Ala-Lys(Ac)-AMC” can be used as a colorimetric substrate for histone deacetylases (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Drug Discovery

In drug discovery, “Ac-Gly-Ala-Lys(Ac)-AMC” can be used to screen for inhibitors of HDACs . HDAC inhibitors are a class of drugs that inhibit the function of HDACs, and have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune diseases.

Biochemical Assays

“Ac-Gly-Ala-Lys(Ac)-AMC” can be used in biochemical assays to study the activity of HDACs . This can provide valuable insights into the role of HDACs in various biological processes and diseases.

Protein Research

“Ac-Gly-Ala-Lys(Ac)-AMC” can be used in protein research, particularly in studying the post-translational modifications of proteins . Acetylation is a common post-translational modification of proteins, and studying this process can provide insights into protein function and regulation.

Mechanism of Action

Target of Action

The primary target of Ac-Gly-Ala-Lys(Ac)-AMC is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

Ac-Gly-Ala-Lys(Ac)-AMC acts as a fluorogenic substrate for HDACs . When this compound interacts with its target HDACs, it undergoes deacetylation, which results in a change in fluorescence. This change can be measured and used to quantify the activity of HDACs .

Biochemical Pathways

The action of Ac-Gly-Ala-Lys(Ac)-AMC primarily affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By acting as a substrate for HDACs, Ac-Gly-Ala-Lys(Ac)-AMC can influence the balance of acetylation and deacetylation, thereby affecting gene expression and cellular functions.

Result of Action

The interaction of Ac-Gly-Ala-Lys(Ac)-AMC with HDACs and the subsequent change in fluorescence provides a measure of HDAC activity . This can be used in research settings to study the role of HDACs in various biological processes and diseases, including cancer, neurological diseases, and immune disorders.

properties

IUPAC Name

(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZARDVMMDJRT-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Gly-Ala-Lys(Ac)-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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